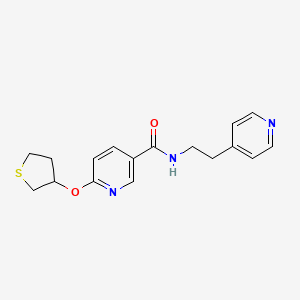

N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-(2-pyridin-4-ylethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-17(19-9-5-13-3-7-18-8-4-13)14-1-2-16(20-11-14)22-15-6-10-23-12-15/h1-4,7-8,11,15H,5-6,9-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXONYHYPQZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the pyridine and tetrahydrothiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology: In biological research, N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a bioactive molecule makes it valuable for understanding biological pathways and developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functionalities and stability.

Mechanism of Action

The mechanism by which N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The compound shares a 6-((tetrahydrothiophen-3-yl)oxy)nicotinamide scaffold with other derivatives but differs in substituent groups. Below is a comparative analysis with two analogs:

Compound A : N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Molecular Formula : C₁₇H₁₉N₃O₄S₂

- Molecular Weight : 393.5 g/mol

- Substituents : A 3-(methylsulfonamido)phenyl group replaces the 2-(pyridin-4-yl)ethyl chain.

- The phenyl ring may facilitate π-π stacking interactions in biological targets, whereas the pyridine ethyl group in the target compound could engage in hydrogen bonding via its nitrogen atom.

Compound B : 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

- Molecular Formula : C₁₆H₁₉N₂O₂Si

- Molecular Weight : 315.4 g/mol

- Substituents : A 5-methoxy group, 4-(trimethylsilyl) group, and N-phenyl chain.

- Key Features: The trimethylsilyl group increases lipophilicity, likely improving membrane permeability but reducing solubility.

Comparative Data Table

Implications of Structural Variations

Binding Interactions: The target compound’s pyridin-4-yl ethyl group may interact with hydrophobic pockets or hydrogen-bond donors in proteins, whereas Compound A’s sulfonamide group could engage in stronger polar interactions . Compound B’s trimethylsilyl group may sterically hinder binding but enhance passive diffusion across membranes .

Synthetic Accessibility :

- Compound B’s trimethylsilyl group requires specialized reagents for introduction, whereas the target compound’s pyridine ethyl chain may be synthesized via standard alkylation protocols.

Biological Activity

N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 298.38 g/mol. The structure features a pyridine ring, an ethyl chain, and a tetrahydrothiophene moiety linked through an ether bond to a nicotinamide group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act on pathways involved in cell proliferation and apoptosis.

Potential Targets:

- Kinase Inhibition : Similar compounds have shown inhibitory effects on various kinases, which play crucial roles in cell signaling pathways.

- Receptor Modulation : The presence of the pyridine moiety suggests potential interactions with G-protein coupled receptors (GPCRs).

Biological Activity

Research into the biological activity of this compound has highlighted several promising effects:

1. Anticancer Activity

Studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have demonstrated:

- IC50 Values : Several derivatives showed IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, indicating potent growth inhibition.

- Mechanisms : Induction of apoptosis and inhibition of cell cycle progression were observed in treated cancer cells, suggesting a mechanism involving cell death pathways.

2. Antimicrobial Effects

The compound's structural characteristics may confer antimicrobial properties:

- Activity Against Bacteria : Similar pyridine-based compounds have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL.

Case Study 1: Anticancer Efficacy

A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in:

- Growth Inhibition : A significant reduction in cell viability was observed after 24 hours of exposure.

- Apoptotic Markers : Increased levels of caspase activation were noted, confirming apoptosis induction.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus revealed:

- MIC Determination : The compound exhibited an MIC of 0.5 µg/mL, showcasing its potential as an antibacterial agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.